5-(benzyloxy)-2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one
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Overview
Description
5-(benzyloxy)-2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a pyranone ring fused with a piperazine moiety and a benzyloxy group, making it a molecule of interest in various fields of research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyranone Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Benzyloxy Group: This step often involves etherification reactions using benzyl alcohol and suitable catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions could target the carbonyl group in the pyranone ring, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group would yield benzaldehyde derivatives, while reduction of the carbonyl group would produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The molecular targets could include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors, leading to agonistic or antagonistic effects.
Comparison with Similar Compounds
Similar Compounds
5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)-4H-pyran-4-one: Lacks the chlorophenyl group, which may affect its biological activity.
5-(benzyloxy)-2-(4-(2-methylphenyl)piperazine-1-carbonyl)-4H-pyran-4-one: Contains a methyl group instead of a chlorine atom, potentially altering its chemical properties.
Uniqueness
The presence of the 2-chlorophenyl group in 5-(benzyloxy)-2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one may confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-phenylmethoxypyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4/c24-18-8-4-5-9-19(18)25-10-12-26(13-11-25)23(28)21-14-20(27)22(16-30-21)29-15-17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPVNSMXXFGHPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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